4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
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Overview
Description
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile is a complex organic compound with the molecular formula C15H23NO It features a cyclobutyl ring substituted with a nitrile group and a ketone, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Addition of the Nitrile Group: The nitrile group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaCN, KCN
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted nitriles
Scientific Research Applications
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
- 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enamide
- 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enol
Uniqueness
The presence of both a nitrile and a ketone group in this compound makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKTOCMDDHDAM-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H]1[C@H](CC1(C)C)C(=C)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927212 |
Source
|
Record name | 4-[3,3-Dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131468-89-8 |
Source
|
Record name | 4-[3,3-Dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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